molecular formula C10H12FN5O4 B1499273 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine CAS No. 20535-16-4

9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine

Cat. No.: B1499273
CAS No.: 20535-16-4
M. Wt: 285.23 g/mol
InChI Key: HJQMFSDWWCLFTC-TWJUVVLDSA-N
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Description

9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is a synthetic nucleoside analog where the purine base adenine is linked to a modified sugar moiety, 3'-fluoro-3'-deoxyxylofuranose

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine typically involves the chemical modification of naturally occurring nucleosides. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced at the 3' position of the sugar moiety. This reaction requires specific reagents such as fluorinating agents and controlled reaction conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing by-products. Advanced purification techniques, such as chromatography, are often employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium azide (NaN3).

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups at specific positions on the molecule.

Scientific Research Applications

9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

  • Biology: The compound is used in molecular biology research to study nucleoside metabolism and nucleotide synthesis pathways.

  • Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments, due to its ability to interfere with nucleic acid synthesis.

  • Industry: It is used in the development of diagnostic tools and as a component in various biochemical assays.

Mechanism of Action

The mechanism by which 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine exerts its effects involves the inhibition of nucleotide synthesis pathways. The compound competes with natural nucleosides, disrupting the normal function of enzymes involved in nucleotide metabolism. This interference can lead to the inhibition of viral replication or cancer cell proliferation.

Molecular Targets and Pathways:

  • Nucleotide Synthetases: Enzymes involved in the synthesis of nucleotides.

  • Nucleoside Transporters: Proteins responsible for the uptake of nucleosides into cells.

Comparison with Similar Compounds

9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine is unique due to its fluorinated sugar moiety, which imparts distinct chemical and biological properties compared to other nucleoside analogs. Similar compounds include:

  • 9-(3'-Deoxyxylofuranosyl)adenine: Lacks the fluorine atom, resulting in different reactivity and biological activity.

  • 9-(3'-Fluoro-2'-deoxyxylofuranosyl)adenine: Similar structure but with a different position of the fluorine atom, leading to variations in its mechanism of action.

Properties

IUPAC Name

(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10(19)4(1-17)20-9(6(10)18)16-3-15-5-7(12)13-2-14-8(5)16/h2-4,6,9,17-19H,1H2,(H2,12,13,14)/t4-,6+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQMFSDWWCLFTC-TWJUVVLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@H](O3)CO)(O)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942706
Record name 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20535-16-4
Record name 9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-C-Fluoropentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
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9-(3'-Fluoro-3'-deoxyxylofuranosyl)adenine
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